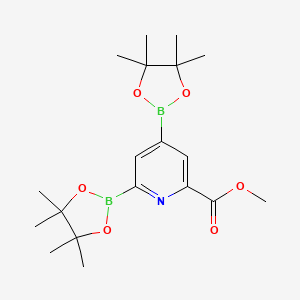
Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is an organic compound with the chemical formula C18H27B2NO6. This compound is known for its unique structure, which includes two boronate ester groups attached to a picolinate core. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate typically involves the reaction of 4,6-dibromo-2-picolinic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is often crystallized to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester groups with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronate ester groups.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Acids/Bases: Used for hydrolysis reactions.
Major Products
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation of the boronate ester groups.
Carboxylic Acids: Formed through hydrolysis of the ester groups.
Wissenschaftliche Forschungsanwendungen
Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: Applied in the production of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate involves the activation of the boronate ester groups, which can participate in various chemical reactions. In Suzuki-Miyaura cross-coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the boronate ester and an aryl or vinyl halide. The boronate ester groups can also undergo oxidation or hydrolysis, leading to the formation of boronic acids or carboxylic acids, respectively.
Vergleich Mit ähnlichen Verbindungen
Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is unique due to its dual boronate ester groups and picolinate core. Similar compounds include:
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a single boronate ester group attached to a benzoate core.
4,6-bis(methyl-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Features a pyrimidine core with two boronate ester groups.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a boronate ester group attached to a pyrazole core.
These compounds share similar reactivity but differ in their core structures and the number of boronate ester groups, which can influence their applications and reactivity in chemical reactions.
Eigenschaften
CAS-Nummer |
1025718-88-0 |
|---|---|
Molekularformel |
C19H29B2NO6 |
Molekulargewicht |
389.1 g/mol |
IUPAC-Name |
methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C19H29B2NO6/c1-16(2)17(3,4)26-20(25-16)12-10-13(15(23)24-9)22-14(11-12)21-27-18(5,6)19(7,8)28-21/h10-11H,1-9H3 |
InChI-Schlüssel |
WMXVJSBGAPCMKJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)OC)B3OC(C(O3)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


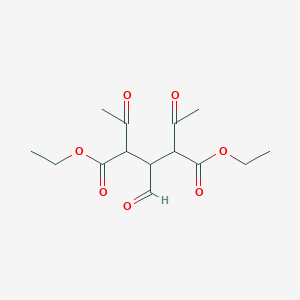
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078980.png)
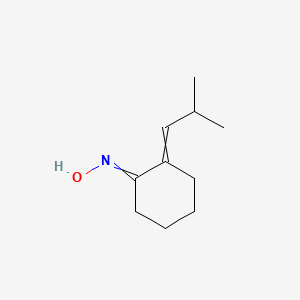
![1-[4-(Methanesulfonyl)phenyl]-2-[1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B14078983.png)
![2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B14078994.png)
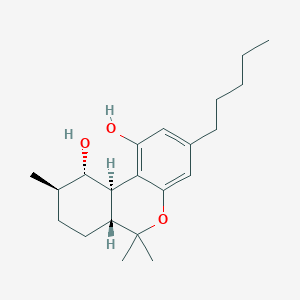
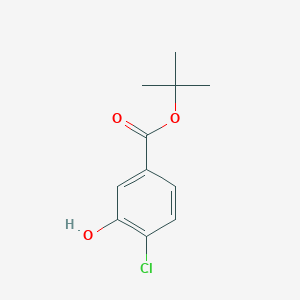

![Methyl 4-[7-fluoro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079003.png)
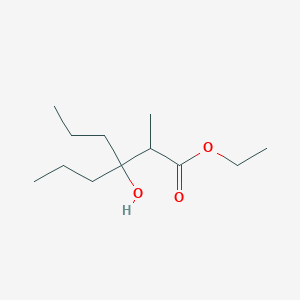
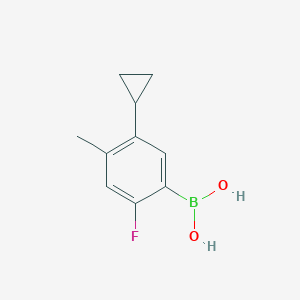
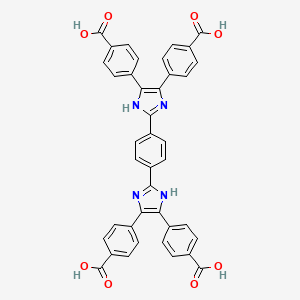
![rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis](/img/structure/B14079025.png)
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B14079037.png)
